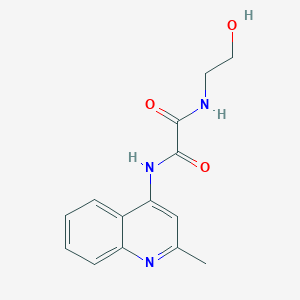

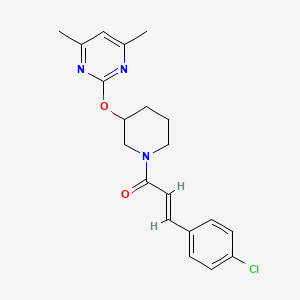

![molecular formula C8H6ClN3O B2818481 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 2092532-66-4](/img/structure/B2818481.png)

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

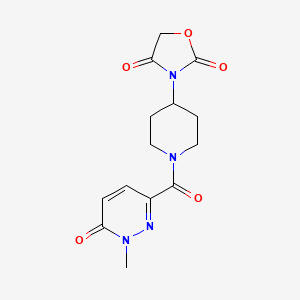

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study reported an ecofriendly synthesis of Ribociclib Intermediate using regioselective hydrodechlorination and DMAP catalyzed ester hydrolysis . Another study reported the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, one study reported the NMR spectrum of the compound, indicating the presence of various functional groups . Another study reported the IR spectrum of the compound, providing information about its molecular vibrations .Chemical Reactions Analysis

The chemical reactions involving this compound have been reported in several studies. For instance, one study reported the reaction of the compound with methanolic ammonia to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound . Another study reported the reaction of the compound with guanidine hydrochloride to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been reported in several studies. For instance, one study reported the yield and melting point of the compound . Another study reported the NMR and IR spectra of the compound, providing information about its molecular structure .科学的研究の応用

Chemical Reactivity and Synthesis Applications

Synthesis of Pyrrolopyrimidine Derivatives : Research has demonstrated the utility of related pyrrolo[2,3-d]pyrimidine derivatives in organic synthesis. For instance, Zinchenko et al. (2018) explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine derivatives. This study highlights the synthetic versatility of pyrrolopyrimidine compounds, providing a foundation for creating a wide array of novel molecules with potential biological activities (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

作用機序

Target of Action

The primary target of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is tyrosine kinase , particularly oral signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

This can result in the inhibition of cancer cell growth and the induction of apoptosis .

Biochemical Pathways

The compound’s action affects the tyrosine kinase pathway . This pathway is crucial in transmitting signals from cell surface receptors to intracellular targets, regulating processes such as cell growth and differentiation . By inhibiting this pathway, the compound can disrupt the growth and proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

The compound has shown promising results in in vitro studies against various human cancer cell lines . For instance, certain derivatives of the compound were found to be highly active against MCF7 cells, a breast cancer cell line . The compound induced cell cycle arrest at the G1/S phase and triggered apoptotic death of the cells . It also caused significant DNA fragmentation in treated cells .

特性

IUPAC Name |

2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-12-3-5(4-13)6-2-10-8(9)11-7(6)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOZPWUAVARTAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CN=C(N=C21)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

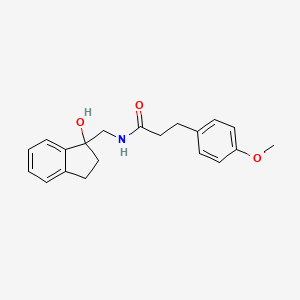

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2818399.png)

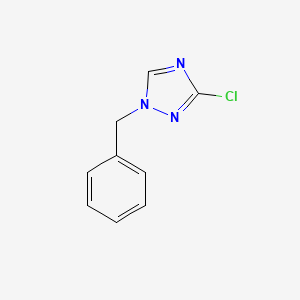

![2-[(1-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2818401.png)

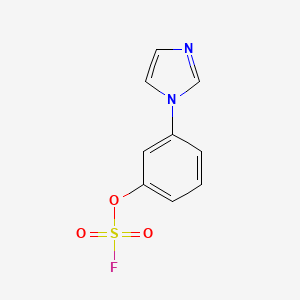

![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818403.png)

![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2818417.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide](/img/structure/B2818419.png)